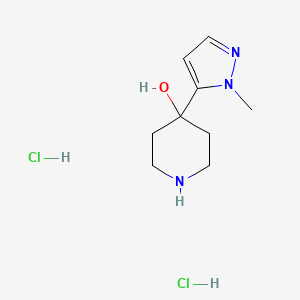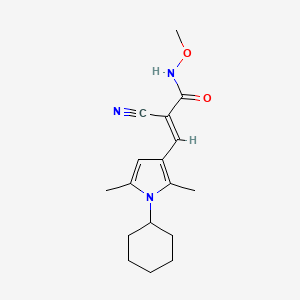
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide, also known as CP-945,598, is a synthetic compound that belongs to the class of cannabinoid receptor antagonists. It has been extensively studied for its potential applications in the field of medical research.
Mecanismo De Acción
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system and a reduction in the downstream effects of CB1 activation.
Biochemical and physiological effects:
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, indicating its potential as an anti-obesity agent. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin, suggesting its potential as a treatment for addiction. Additionally, (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide for lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide. One area of interest is the potential use of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide as a treatment for obesity and related metabolic disorders. Another area of interest is the potential use of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide as a treatment for addiction, particularly in combination with other pharmacotherapies. Additionally, further research is needed to fully understand the neuroprotective effects of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide and its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide is synthesized using a multi-step process that involves the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methoxyprop-2-enamide to yield the desired product. The final step involves the addition of a cyano group to the double bond of the enamide using copper(I) cyanide as a catalyst.
Aplicaciones Científicas De Investigación
(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been extensively studied for its potential applications in the field of medical research. It has been shown to be a potent and selective antagonist of the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes such as appetite, pain perception, and mood. (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide has been used in a number of studies to investigate the role of the endocannabinoid system in various disease states, including obesity, addiction, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-9-14(10-15(11-18)17(21)19-22-3)13(2)20(12)16-7-5-4-6-8-16/h9-10,16H,4-8H2,1-3H3,(H,19,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQGKKXAOTPOF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-methoxyprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)
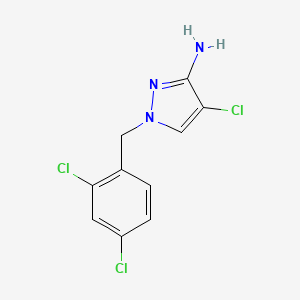
![1-(3-Propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2516328.png)
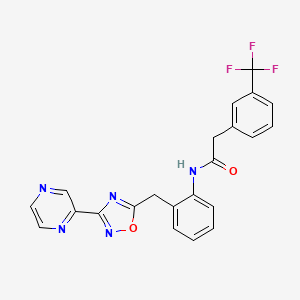

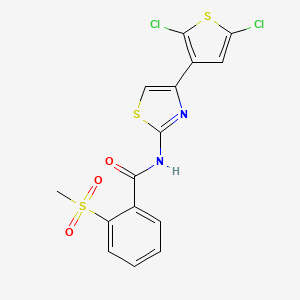
![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)
![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)
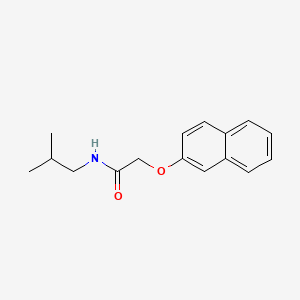
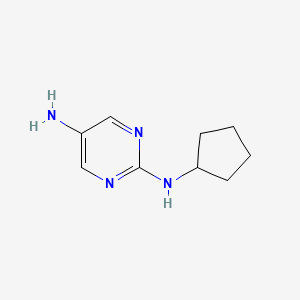
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)
